

Discovery and characterization of CDK19 Probe 1.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and characterization of a CDK19 chemical probe. This document is intended for researchers, scientists, and drug development professionals.

Introduction to CDK19 Chemical Probes

Cyclin-dependent kinase 19 (CDK19) is a key transcriptional regulator that, along with its close paralog CDK8, forms the kinase module of the Mediator complex.[1][2] This complex plays a crucial role in integrating cellular signals to control gene expression by modulating RNA Polymerase II activity.[2][3] Given its involvement in various signaling pathways implicated in cancer and other diseases, there is a significant need for high-quality chemical tools to study its function.[4]

A chemical probe is a small-molecule modulator used to study the function of a protein target. Ideal chemical probes are potent, selective, and active in cellular contexts, allowing for the interrogation of a protein's role in biological systems. While the designation "CDK19 Probe 1" is associated with a compound with an IC50 of 1.01 μM, public information on its detailed characterization is limited. In contrast, the compound CCT251545 is a well-characterized, potent, and selective chemical probe for both CDK8 and CDK19, making it an excellent case study for this guide. CCT251545 was discovered through a cell-based screen for inhibitors of the WNT signaling pathway and has been instrumental in exploring the roles of CDK8 and CDK19 in human diseases.

Quantitative Data Presentation

The following tables summarize the quantitative data for the CDK8/19 chemical probe CCT251545.

Table 1: Biochemical and Cellular Potency of CCT251545

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical	CDK8	IC50	7.2 ± 1.4 nM	
Biochemical	CDK19	IC50	6.0 ± 1.0 nM	_
Biochemical	CDK8-cyclin C	Kd	2 nM	_
Cellular (WNT signaling)	7dF3 HEK293	IC50	5.0 ± 2.0 nM	_
Cellular (WNT signaling)	LS174T	IC50	23 ± 11 nM	
Cellular (WNT signaling)	SW480	IC50	Not specified	
Cellular (WNT signaling)	Colo205	IC50	Not specified	_
Cellular (WNT signaling)	PA-1	IC50	Not specified	_

Table 2: Selectivity and Pharmacokinetic Profile of CCT251545

Parameter	Species	Value	Reference
Kinase Selectivity	Human	>100-fold over 291 other kinases	
Intravenous (IV) Dose	Not specified	0.2 mg/kg	
Oral (PO) Dose	Not specified	0.5 mg/kg	•

Key Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of a CDK19 probe like CCT251545 are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the chemical probe on the kinase activity of CDK19.

Materials:

- Recombinant CDK19/cyclin C complex
- Kinase substrate (e.g., a generic peptide substrate)
- ATP (Adenosine triphosphate)
- Chemical probe (e.g., CCT251545)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of the chemical probe in DMSO.
- Add the diluted probe, recombinant CDK19/cyclin C, and the kinase substrate to the wells of a 384-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 1 hour).
- Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.

 Calculate the IC50 value, which is the concentration of the probe required to inhibit 50% of the kinase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the chemical probe binds to CDK19 within a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Materials:

- Human cancer cell line (e.g., SW620)
- · Chemical probe
- · Cell lysis buffer
- · Equipment for heating cell lysates
- Western blotting or ELISA reagents for detecting CDK19

Procedure:

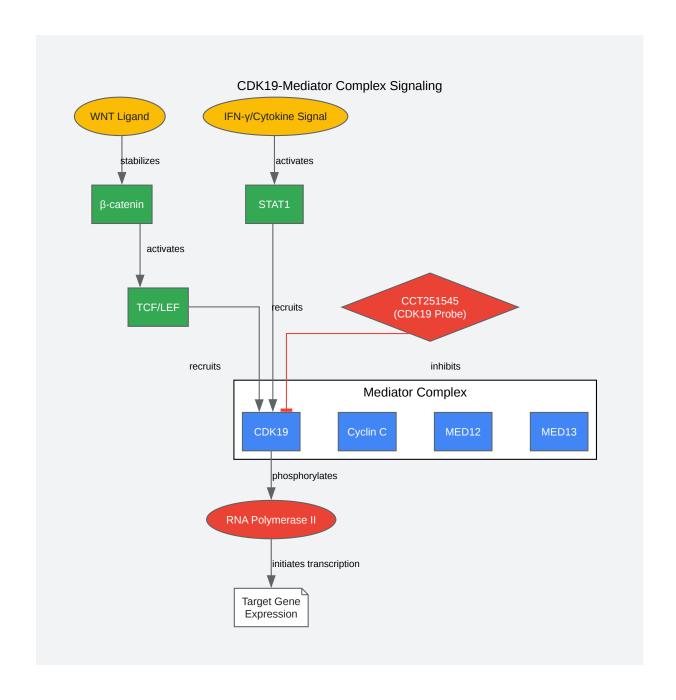
- Treat cultured cells with the chemical probe or a vehicle control for a specified time.
- Harvest the cells and lyse them to release the proteins.
- Heat the cell lysates at various temperatures.
- Centrifuge the lysates to separate the denatured (precipitated) proteins from the soluble proteins.
- Analyze the amount of soluble CDK19 in each sample using Western blotting or ELISA.
- A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Reporter Displacement Assay

This assay is used to determine the binding affinity (Kd) and kinetics of the chemical probe to CDK19.

Materials:

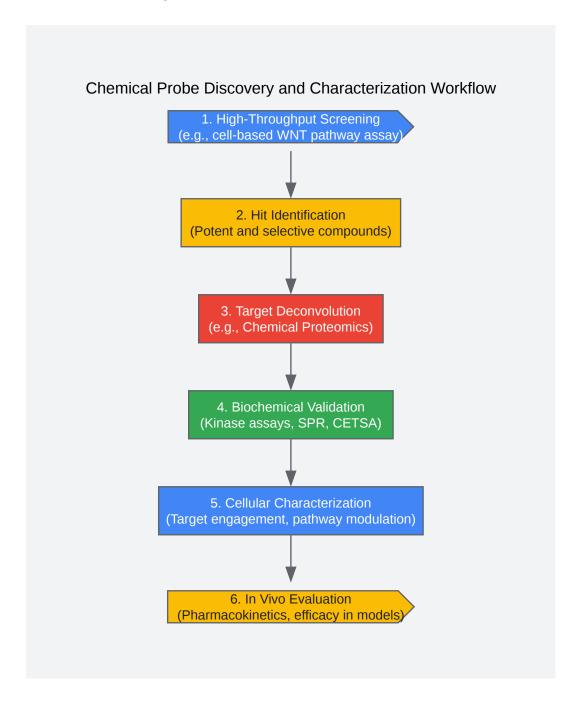
- Full-length CDK19/cyclin C complex
- A fluorescent reporter probe that binds to the ATP pocket of CDK19
- · Chemical probe


Procedure:

- The fluorescent reporter probe is incubated with the CDK19/cyclin C complex, resulting in a
 detectable optical signal.
- The chemical probe is then added at increasing concentrations.
- The chemical probe competes with the reporter probe for binding to the ATP site of CDK19.
- The displacement of the reporter probe leads to a decrease in the optical signal.
- The binding affinity (Kd) and kinetics are determined by measuring the change in the optical signal as a function of the chemical probe concentration.

Signaling Pathways and Experimental Workflows CDK19 Signaling Pathway

CDK19, as part of the Mediator complex, regulates transcription downstream of various signaling pathways. CCT251545 has been shown to modulate both WNT and STAT1 signaling.


Click to download full resolution via product page

Caption: CDK19-mediated signaling pathways involving WNT and STAT1.

Experimental Workflow for Chemical Probe Discovery

The discovery and characterization of a chemical probe like CCT251545 follows a structured workflow, from initial screening to in vivo validation.

Click to download full resolution via product page

Caption: Workflow for discovery and characterization of a chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and characterization of CDK19 Probe 1.].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12376518#discovery-and-characterization-of-cdk19-probe-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com